3-(1,1-Difluoroethyl)-1H-1,2,4-triazole

Description

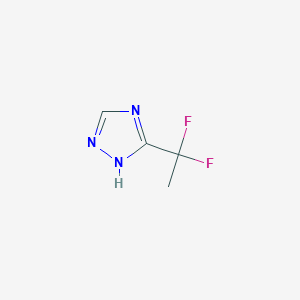

3-(1,1-Difluoroethyl)-1H-1,2,4-triazole is a nitrogen-containing heterocyclic compound characterized by a 1,2,4-triazole core substituted at the 3-position with a 1,1-difluoroethyl group (-CH₂CF₂H). This structural motif combines the electron-withdrawing effects of fluorine atoms with the metabolic stability conferred by the triazole ring.

The compound’s fluorine atoms enhance lipophilicity and bioavailability, making it a candidate for pharmaceutical and agrochemical applications, particularly in antifungal and enzyme inhibition contexts .

Properties

IUPAC Name |

5-(1,1-difluoroethyl)-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2N3/c1-4(5,6)3-7-2-8-9-3/h2H,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILMJNWIVUWBPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NN1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Difluoroethyl)-1H-1,2,4-triazole typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1,1-difluoroethylamine, which is then reacted with hydrazine to form 1,1-difluoroethylhydrazine.

Cyclization: The 1,1-difluoroethylhydrazine undergoes cyclization with formic acid or its derivatives to form the triazole ring.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 3-(1,1-Difluoroethyl)-1H-1,2,4-triazole.

Industrial Production Methods

In an industrial setting, the production of 3-(1,1-Difluoroethyl)-1H-1,2,4-triazole may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming larger heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles such as amines and thiols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted triazoles, while oxidation and reduction can lead to different oxidation states of the triazole ring.

Scientific Research Applications

Antifungal Applications

Triazoles are well-known for their antifungal properties, and 3-(1,1-Difluoroethyl)-1H-1,2,4-triazole is no exception. Research indicates that triazole derivatives can exhibit potent antifungal activity against a range of pathogenic fungi. For instance:

- Mechanism of Action : Triazoles inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This disruption leads to compromised cell membrane integrity and ultimately fungal cell death .

- Efficacy : Compounds similar to 3-(1,1-Difluoroethyl)-1H-1,2,4-triazole have shown significant antifungal activity against species such as Candida albicans and Aspergillus fumigatus, often outperforming traditional antifungal agents like fluconazole .

Antibacterial Properties

In addition to antifungal activity, triazoles have demonstrated antibacterial effects. The following points summarize their potential:

- Broad-Spectrum Activity : Triazole derivatives exhibit activity against various Gram-positive and Gram-negative bacteria. The incorporation of difluoroethyl groups can enhance this activity by improving the compound's lipophilicity and membrane permeability .

- Case Studies : Studies have reported that certain triazole compounds possess minimal inhibitory concentrations (MICs) comparable to established antibiotics against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Potential

Emerging research suggests that triazoles may also play a role in cancer therapy:

- Mechanistic Insights : The ability of triazoles to induce apoptosis in cancer cells has been documented. They may interfere with cell signaling pathways involved in proliferation and survival .

- Research Findings : Some studies have indicated that triazole derivatives can inhibit tumor growth in various cancer models, showcasing their potential as chemotherapeutic agents .

Agricultural Applications

The agricultural sector has also recognized the utility of triazoles:

- Fungicides : Triazoles are widely used as fungicides in crop protection due to their effectiveness against fungal pathogens that threaten agricultural productivity. Their application helps manage diseases caused by Fusarium and Rhizoctonia species.

- Pesticide Development : The synthesis of novel triazole compounds is ongoing to enhance efficacy and reduce environmental impact compared to conventional pesticides.

Material Science

Triazoles are not limited to biological applications; they also find uses in material science:

- Polymer Chemistry : Triazole-containing polymers exhibit interesting properties such as thermal stability and mechanical strength, making them suitable for various industrial applications.

- Supramolecular Chemistry : The unique hydrogen-bonding capabilities of triazoles facilitate their use in supramolecular assemblies and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoroethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the binding affinity and specificity of the compound to its target, leading to increased biological activity. The triazole ring can also participate in hydrogen bonding and other interactions, further contributing to its mechanism of action.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 3-(1,1-Difluoroethyl)-1H-1,2,4-triazole with structurally related triazole derivatives:

Key Observations:

- Fluorine vs. Chlorine : The difluoroethyl group in the target compound provides milder electron-withdrawing effects compared to chlorophenyl groups in epoxiconazole . This may reduce metabolic degradation while maintaining membrane permeability.

- Thiol vs. Alkyl : Sulfur-containing triazoles (e.g., compound 223 in ) exhibit enhanced antimicrobial activity due to thiol-mediated interactions, a feature absent in the difluoroethyl derivative.

Antifungal Activity:

- Target Compound : Predicted to inhibit fungal cytochrome P450 enzymes (e.g., CYP51) via fluorine-enhanced binding, similar to epoxiconazole .

- Epoxiconazole: A commercial fungicide with IC₅₀ values in the nanomolar range against Aspergillus spp. due to its dual chloro/fluoroaromatic substituents .

- Dichlorobenzyl-Triazole Derivatives: Exhibit MIC values of 2–8 µg/mL against Candida albicans, outperforming non-halogenated analogs .

Pharmacokinetic Properties:

- The difluoroethyl group improves metabolic stability compared to methyl or hydroxyl substituents (e.g., 1H-1,2,4-triazole-3-methanol ), as fluorine resists oxidative degradation .

- Compared to trifluoromethylphenyl derivatives (e.g., compound in ), the difluoroethyl group may reduce steric hindrance, enhancing target binding.

Biological Activity

3-(1,1-Difluoroethyl)-1H-1,2,4-triazole is a compound that belongs to the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The unique structural characteristics of triazoles allow for significant interactions with various biological targets.

Synthesis and Structural Characteristics

The synthesis of 3-(1,1-Difluoroethyl)-1H-1,2,4-triazole typically involves the reaction of difluoroethyl derivatives with triazole precursors. The introduction of the difluoroethyl group enhances the compound's lipophilicity and potentially its biological activity.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance:

- Cytotoxicity : In vitro studies have shown that certain 1,2,4-triazole derivatives induce apoptosis in cancer cells through mechanisms such as PARP-1 inhibition. The IC50 values for these compounds can be as low as 0.33 μM, indicating potent cytotoxic effects against various cancer cell lines .

- Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, triazoles may inhibit the epidermal growth factor receptor (EGFR) and other related pathways .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties:

- Antibacterial Effects : Studies have demonstrated that derivatives of 1,2,4-triazole have effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some derivatives range from 1 to 8 μg/mL .

- Antifungal Properties : Triazoles are well-known antifungal agents that work by inhibiting cytochrome P450-dependent enzymes involved in ergosterol synthesis in fungal cell membranes. This mechanism is crucial for their effectiveness against various fungal infections .

Table of Biological Activities

Case Study: In Vitro Evaluation

In a study evaluating the biological activity of several triazole derivatives including 3-(1,1-Difluoroethyl)-1H-1,2,4-triazole:

- Toxicity Assessment : Peripheral blood mononuclear cells were treated with various concentrations of the compound to determine toxicity. Results showed low toxicity at doses up to 100 µg/mL with cell viability remaining above 94% compared to controls .

- Cytokine Release : The influence on cytokine release (TNF-α and IL-6) was assessed to evaluate anti-inflammatory potential. Some derivatives exhibited significant modulation of cytokine levels, indicating potential therapeutic benefits in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.